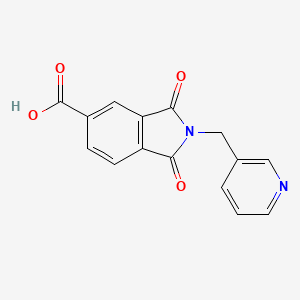

1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid

Descripción general

Descripción

1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid is a heterocyclic compound with the molecular formula C15H10N2O4. This compound is characterized by the presence of a pyridine ring attached to an isoindoline core, which is further substituted with carboxylic acid and dioxo groups. It is used in various scientific research applications due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid typically involves the following steps:

Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with amines.

Introduction of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the isoindoline core.

Oxidation and Carboxylation: The final steps involve oxidation to introduce the dioxo groups and carboxylation to add the carboxylic acid functionality.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the dioxo groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring and isoindoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Aplicaciones Científicas De Investigación

Research indicates that 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid exhibits several biological activities:

- Antitumor Activity : Studies have shown that derivatives of isoindoline compounds can inhibit tumor growth by inducing apoptosis in cancer cells. This suggests potential therapeutic applications in oncology.

- Antibacterial Properties : The compound has demonstrated efficacy against various bacterial strains, indicating its potential as an antibacterial agent.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, reducing inflammation in cellular models.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Formation of Isoindoline Core : Synthesized through the cyclization of phthalic anhydride with amines.

- Introduction of Pyridine Ring : Achieved via a nucleophilic substitution reaction.

- Oxidation and Carboxylation : Final steps involve oxidation to introduce dioxo groups and carboxylation to add the carboxylic acid functionality.

Industrial Applications

Due to its diverse biological activities, this compound has potential industrial applications:

- Pharmaceutical Development : Its antitumor and antibacterial properties make it a candidate for drug development.

- Cosmetic Formulations : The compound may be explored for its anti-inflammatory properties in cosmetic products aimed at reducing skin inflammation .

Case Studies

Several case studies highlight the applications of this compound:

- Antitumor Research : A study demonstrated that derivatives of isoindoline compounds could significantly reduce tumor size in animal models, indicating promising applications in cancer therapy.

- Antibacterial Efficacy : In vitro studies revealed that this compound exhibited strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

- Inflammation Modulation : Research indicated that this compound could effectively reduce pro-inflammatory cytokine levels in cell cultures, suggesting its potential use in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-Dioxo-2-(pyridin-2-ylmethyl)isoindoline-5-carboxylic acid

- 1,3-Dioxo-2-(pyridin-4-ylmethyl)isoindoline-5-carboxylic acid

- 1,3-Dioxo-2-(quinolin-3-ylmethyl)isoindoline-5-carboxylic acid

Uniqueness

1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Actividad Biológica

1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid (CAS Number: 348125-25-7) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C15H10N2O4, with a molecular weight of 282.26 g/mol. It is classified under various chemical databases and has applications primarily in industrial settings.

| Property | Value |

|---|---|

| Molecular Formula | C15H10N2O4 |

| Molecular Weight | 282.26 g/mol |

| CAS Number | 348125-25-7 |

| Appearance | Not specified |

| Storage Temperature | 2-7°C |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of isoindoline compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antibacterial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential as an antibacterial agent.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, reducing inflammation in cellular models.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry identified a series of isoindoline derivatives with significant antitumor activity. The compound was found to inhibit the proliferation of cancer cell lines at micromolar concentrations. Mechanistic studies suggested that it acts through the inhibition of specific oncogenic pathways, leading to increased apoptosis in cancer cells .

Antibacterial Properties

Research has highlighted the antibacterial potential of this compound against Gram-positive and Gram-negative bacteria. In vitro tests revealed that it inhibits bacterial growth effectively at concentrations ranging from 50 to 100 µg/mL. The mode of action appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In vivo studies have demonstrated that the compound can reduce inflammation markers in animal models of arthritis. It was observed to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 significantly .

Case Studies

-

Case Study on Antitumor Activity :

- Objective : To evaluate the antitumor effects on human breast cancer cells.

- Methodology : MCF-7 cell lines were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 20 µM.

-

Case Study on Antibacterial Efficacy :

- Objective : To assess the antibacterial activity against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to test sensitivity.

- Results : Zones of inhibition were measured, showing significant antibacterial activity at concentrations above 75 µg/mL.

Propiedades

IUPAC Name |

1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-13-11-4-3-10(15(20)21)6-12(11)14(19)17(13)8-9-2-1-5-16-7-9/h1-7H,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHXCNFVPMENIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355101 | |

| Record name | 1,3-dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348125-25-7 | |

| Record name | 1,3-dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.